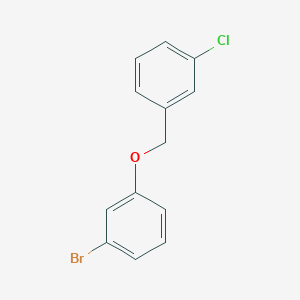

3-Bromophenyl-(3-chlorobenzyl)ether

Description

Contextualization of 3-Bromophenyl-(3-chlorobenzyl)ether within Halogenated Ether Chemistry

This compound is a distinct member of the halogenated benzyl (B1604629) aryl ether family. Its structure features a 3-bromophenyl group and a 3-chlorobenzyl group connected by an ether oxygen atom. This specific arrangement of bromo and chloro substituents on the aromatic rings makes it an interesting subject for synthetic and theoretical study. While specific research on this exact compound is not extensively documented in publicly available literature, its properties can be inferred from the extensive knowledge of related halogenated compounds and ether synthesis methodologies.

The synthesis of such unsymmetrical ethers can be approached through established methods like the Williamson ether synthesis or the Ullmann condensation. masterorganicchemistry.comwikipedia.org The Williamson synthesis, a widely used method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. organic-chemistry.orgyoutube.combyjus.com In a plausible synthesis of this compound, sodium 3-bromophenoxide would be reacted with 3-chlorobenzyl bromide. sigmaaldrich.com The reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces the bromide ion on the benzylic carbon. masterorganicchemistry.combyjus.com

Alternatively, the Ullmann condensation offers another route, particularly for the formation of aryl ethers, by using a copper catalyst to couple an aryl halide with an alcohol or a phenoxide. wikipedia.orgorganic-chemistry.orgmdpi.com This method is especially useful when the alkyl halide is less reactive or when alternative reaction conditions are desired. wikipedia.orgarkat-usa.org

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₁₀BrClO |

| Molecular Weight | 297.58 g/mol |

| Appearance | Likely a liquid or low-melting solid at room temperature |

| Boiling Point | Expected to be high due to the molecular weight and aromatic nature |

| Solubility | Insoluble in water, soluble in common organic solvents like ether, and chlorinated solvents |

Note: The properties in this table are predicted based on the structure and data for similar compounds and have not been experimentally verified from available sources.

Significance and Scope of Research on Substituted Benzyl Aryl Ethers

The broader class of substituted benzyl aryl ethers, including halogenated variants, represents a vital area of research in organic and medicinal chemistry. These compounds are often key intermediates in the synthesis of more complex molecules with significant biological activity. wikipedia.org The formation of the benzyl aryl ether linkage is a crucial step in building the molecular framework of various pharmaceuticals and other value-added chemical products. wikipedia.org

Research in this area focuses on several key aspects:

Development of Novel Synthetic Methods: Chemists continuously seek more efficient, environmentally friendly, and higher-yielding methods for the synthesis of substituted benzyl aryl ethers. This includes the use of novel catalysts and reaction conditions. masterorganicchemistry.comwikipedia.org

Exploration of Pharmacological Activity: The introduction of substituents, particularly halogens, on the aromatic rings can drastically alter the pharmacological profile of a molecule. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, which is a significant interaction in drug design. sigmaaldrich.com For instance, bupropion, a well-known antidepressant, contains a chlorinated phenyl ring, highlighting the role of halogens in drug efficacy. wikipedia.org

Material Science Applications: The structural motifs of benzyl aryl ethers can be incorporated into polymers and other materials to impart specific properties.

The study of specific isomers like this compound, even if not yet widely reported, contributes to the fundamental understanding of structure-property relationships within this important class of compounds. The precise positioning of the halogen atoms can lead to unique conformational preferences and electronic distributions, which could be harnessed in future research and development.

Table 2: Plausible Williamson Ether Synthesis for this compound

| Reactant 1 | Reactant 2 | Reagent | Product |

| 3-Bromophenol (B21344) | 3-Chlorobenzyl bromide | Sodium hydride (NaH) or another suitable base | This compound |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(3-chlorophenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGMBPPYGHBDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromophenyl 3 Chlorobenzyl Ether

Classical Etherification Approaches and Adaptations

Classical methods for ether synthesis remain highly relevant in both laboratory and industrial settings due to their simplicity and cost-effectiveness. The Williamson ether synthesis and related coupling reactions are primary examples of these foundational techniques.

Williamson Ether Synthesis and its Modifications

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.combyjus.comwikipedia.org The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl or benzyl (B1604629) halide. masterorganicchemistry.comwikipedia.org

For the synthesis of 3-Bromophenyl-(3-chlorobenzyl)ether, this method involves the deprotonation of 3-bromophenol (B21344) to form the corresponding 3-bromophenoxide ion. This is typically achieved using a strong base such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comyoutube.com The resulting phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl halide (e.g., 3-chlorobenzyl chloride or 3-chlorobenzyl bromide), displacing the halide leaving group to form the desired ether. byjus.comwikipedia.org

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to promote the SN2 pathway. byjus.com The choice of the leaving group on the benzyl component is also crucial; bromide is generally a better leaving group than chloride, potentially leading to higher yields or milder reaction conditions.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 3-Bromophenol | 3-Chlorobenzyl bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 50-100 |

| 3-Bromophenol | 3-Chlorobenzyl chloride | Potassium Carbonate (K₂CO₃) | Acetonitrile | 50-100 |

| Sodium 3-bromophenoxide | 3-Chlorobenzyl bromide | N/A | Tetrahydrofuran (THF) | 25-66 |

This table represents typical conditions for the Williamson ether synthesis and its modifications. Specific yields and reaction times would require experimental determination.

Coupling Reactions of Phenoxide Ions with Halogenated Benzyl Halides

This approach is a direct application of the Williamson synthesis where the phenoxide is the key nucleophile. The reaction between a sodium or potassium salt of 3-bromophenol and a halogenated benzyl halide like 3-chlorobenzyl chloride is a classic example. The success of this coupling hinges on the nucleophilicity of the phenoxide and the reactivity of the benzyl halide.

A related classical method is the Ullmann condensation, which traditionally involves the copper-promoted coupling of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether. wikipedia.orgchemeurope.com While the classical Ullmann reaction often requires harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper, modern modifications have made the reaction more practical. wikipedia.org These newer protocols may use catalytic amounts of a copper salt (e.g., CuI) with a ligand in a polar solvent. wikipedia.orgarkat-usa.org For the synthesis of this compound, a modified Ullmann-type reaction could potentially couple 3-bromophenol with 3-chlorobenzyl halide, although this is less common than coupling with another aryl halide.

Metal-Catalyzed Ether Bond Formation

To overcome the limitations of classical methods, particularly with less reactive or sterically hindered substrates, various metal-catalyzed cross-coupling reactions have been developed. Palladium, nickel, and iron catalysts have shown significant promise in forming C-O bonds for ether synthesis.

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis (Buchwald-Hartwig C-O coupling). These reactions allow for the coupling of aryl halides or triflates with alcohols and phenols under relatively mild conditions. organic-chemistry.org

The synthesis of this compound via this method would involve the palladium-catalyzed reaction between 3-bromophenol and 3-chlorobenzyl bromide (or vice-versa). A typical catalytic system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. acs.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol.

| Aryl Halide | Alcohol/Phenol | Catalyst | Ligand | Base | Solvent |

| 3-Chlorobenzyl bromide | 3-Bromophenol | Pd(OAc)₂ | Buchwald-type phosphine | Cs₂CO₃ | Toluene |

| 3-Bromobenzyl bromide | 3-Chlorophenol | Pd₂(dba)₃ | Xantphos-type ligand | NaOtBu | Dioxane |

This table illustrates plausible conditions for a palladium-catalyzed synthesis. The specific catalyst, ligand, and base combination would need to be optimized.

Recent advancements have focused on expanding the substrate scope and improving reaction efficiency. organic-chemistry.org These methods offer an alternative for constructing the ether linkage in this compound, potentially with higher yields and functional group tolerance compared to classical methods.

Nickel-Catalyzed Approaches

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. liv.ac.uk Nickel catalysts can promote the etherification of aryl halides, including less reactive aryl chlorides, with a variety of alcohols. liv.ac.ukacs.org

For the synthesis of the target ether, a nickel-catalyzed coupling could be envisioned between an aryl halide (like 1,3-dibromobenzene (B47543) or 1-bromo-3-chlorobenzene, followed by functional group manipulation) and 3-chlorobenzyl alcohol or 3-bromophenol. Recent protocols utilize a nickel catalyst, often in combination with a ligand and a reductant or under photoredox conditions. acs.orgnih.gov For instance, a system comprising a Ni(II) salt, a bipyridine-type ligand, and a silane (B1218182) reductant has been shown to be effective for coupling aryl halides with alcohols. acs.org Another approach involves the nickel-catalyzed cross-electrophile coupling between benzyl alcohols and aryl halides, assisted by a titanium co-reductant. nii.ac.jpnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Base/Reductant | Solvent |

| 3-Bromoaryl derivative | 3-Chlorobenzyl alcohol | NiBr₂ / dtbbpy | PhSiH₃ | Toluene |

| 3-Chloroaryl derivative | 3-Bromobenzyl alcohol | NiCl₂(dme) / Ligand | Mn / TiCl₄(lutidine) | THF |

This table shows representative systems for nickel-catalyzed etherification. The specific aryl precursor would be chosen based on a multi-step synthetic strategy.

Iron-Mediated Syntheses

Iron catalysis is an attractive option for cross-coupling reactions due to iron's low cost, low toxicity, and abundance. nih.gov While less developed than palladium or nickel catalysis for C-O bond formation, iron-catalyzed methods are an area of active research. Iron-catalyzed cross-couplings of phenols with aryl iodides have been reported. nih.govdntb.gov.ua

An iron-catalyzed synthesis of this compound would likely involve the coupling of 3-bromophenol with a 3-chlorobenzyl electrophile. For example, iron catalysts have been used for the cross-electrophile coupling of benzyl halides with disulfides, demonstrating their ability to activate benzyl halides. organic-chemistry.orgnih.gov Adapting such systems for C-O bond formation represents a frontier in synthetic methodology. A potential pathway could involve an iron(III) salt, a ligand, and a base to facilitate the coupling between the 3-bromophenoxide and 3-chlorobenzyl halide.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent |

| 3-Bromophenol | 3-Chlorobenzyl bromide | FeCl₃ | Phenanthroline-type | K₃PO₄ | DMF |

| 3-Bromophenol | 3-Chlorobenzyl iodide | Fe(acac)₃ | N-donor ligand | Cs₂CO₃ | Dioxane |

This table outlines hypothetical conditions for an iron-mediated synthesis, an area that is currently under development.

Emerging Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that address the limitations of traditional etherification reactions. These emerging strategies often provide milder reaction conditions, greater functional group tolerance, and access to complex molecular architectures.

Synthesis via Hypervalent Iodine Compounds

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and metal-free alternatives for a variety of transformations, including the formation of carbon-oxygen bonds. The use of diaryliodonium salts is a particularly effective method for the synthesis of unsymmetrical diaryl ethers like this compound.

The general approach involves the reaction of a diaryliodonium salt, carrying one of the desired aryl groups, with a phenoxide, providing the other aryl moiety. For the synthesis of the target molecule, a plausible route would involve the reaction of 3-bromophenol with a suitable (3-chlorobenzyl)aryliodonium salt or the reaction of a (3-bromophenyl)aryliodonium salt with 3-chlorobenzyl alcohol.

A key advantage of this methodology is the ability to perform the reaction under mild, often room temperature, conditions without the need for a transition metal catalyst. nih.gov The regioselectivity of the reaction, which dictates which of the two aryl groups from the iodonium (B1229267) salt is transferred, can be controlled by the electronic and steric properties of the aryl groups. Typically, the more electron-poor aryl group is transferred to the nucleophile.

Table 1: Plausible Synthesis of this compound using a Diaryliodonium Salt

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product |

| 3-Bromophenol | (3-Chlorobenzyl)(mesityl)iodonium triflate | Base (e.g., K₂CO₃) | Acetonitrile | Room Temp. | This compound |

| 3-Chlorobenzyl alcohol | (3-Bromophenyl)(4-methoxyphenyl)iodonium tosylate | Base (e.g., NaH) | Tetrahydrofuran | Room Temp. | This compound |

This table presents hypothetical reaction conditions based on established methodologies for diaryl ether synthesis using hypervalent iodine reagents.

The reaction proceeds via a nucleophilic attack of the phenoxide or alkoxide on the iodine(III) center, followed by reductive elimination to form the desired ether and an iodoarene byproduct. The use of hypervalent iodine reagents is considered a green chemistry approach due to the low toxicity of iodine compounds compared to heavy metals. rsc.org

Catalyst-Free and Green Chemistry Approaches

In the pursuit of more sustainable chemical processes, catalyst-free and green chemistry approaches for the synthesis of ethers have gained significant attention. The Williamson ether synthesis, a classic method for forming ethers, can be adapted to be more environmentally benign. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, a catalyst-free Williamson reaction would involve the reaction of the sodium or potassium salt of 3-bromophenol with 3-chlorobenzyl chloride or bromide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). francis-press.com

To further enhance the green credentials of this synthesis, phase-transfer catalysis (PTC) can be employed. jetir.orgslideshare.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the benzyl halide, thereby increasing the reaction rate and often allowing for the use of less hazardous solvents, including water. jetir.org

Ionic liquids (ILs) have also been explored as green reaction media for Williamson ether synthesis. researchgate.netdntb.gov.ua Their low volatility, thermal stability, and ability to dissolve a wide range of reactants can lead to improved reaction efficiency and easier product separation. researchgate.netmdpi.com

Table 2: Catalyst-Free and Green Synthesis Approaches for this compound

| Reactant 1 | Reactant 2 | Conditions | Green Aspect |

| 3-Bromophenol | 3-Chlorobenzyl chloride | Strong base (e.g., NaOH), Phase-transfer catalyst (e.g., TBAB), Toluene/Water | Use of water as a solvent, catalyst recyclability |

| Potassium 3-bromophenoxide | 3-Chlorobenzyl bromide | Ionic liquid (e.g., [BMIM][BF₄]) | Recyclable solvent, potentially lower energy consumption |

| 3-Bromophenol | 3-Chlorobenzyl chloride | K₂CO₃, DMF | Catalyst-free, though DMF is not considered a green solvent |

This table illustrates potential green and catalyst-free synthetic routes based on established principles.

These catalyst-free and green approaches offer significant advantages by minimizing the use of toxic and expensive metal catalysts, reducing waste, and often employing more benign reaction conditions. jetir.org

Stereoselective Synthesis of Related Halogenated Oxiranes as Precursors

An alternative and more sophisticated approach to unsymmetrical ethers involves the stereoselective synthesis of chiral epoxide precursors followed by a stereospecific ring-opening reaction. This strategy is particularly valuable when the target molecule possesses stereogenic centers or when control over the three-dimensional structure is crucial.

For a molecule like this compound, a hypothetical stereoselective synthesis could begin with the formation of a chiral epoxide derived from a halogenated styrene. For instance, (R)- or (S)-3-bromostyrene oxide could be synthesized from 3-bromostyrene (B1266119) using a stereoselective epoxidation method, such as the Sharpless asymmetric epoxidation or by using a chiral ketone catalyst. nih.gov

Once the chiral epoxide is obtained, a stereospecific ring-opening reaction with the nucleophile, in this case, the anion of 3-chlorobenzyl alcohol, would proceed via an Sₙ2 mechanism. youtube.com This attack would occur at the less sterically hindered carbon of the epoxide ring, leading to inversion of configuration at that center and the formation of a specific enantiomer of the target ether.

Table 3: Hypothetical Stereoselective Synthesis via a Halogenated Oxirane Precursor

| Step | Reactant(s) | Reagent/Catalyst | Product | Stereochemistry |

| 1. Epoxidation | 3-Bromostyrene | m-CPBA | Racemic 3-bromostyrene oxide | Racemic |

| 1a. Asymmetric Epoxidation | 3-Bromostyrene | Chiral catalyst (e.g., Jacobsen's catalyst) + oxidant | Enantioenriched 3-bromostyrene oxide | (R)- or (S)- |

| 2. Ring-opening | (R)-3-Bromostyrene oxide, 3-Chlorobenzyl alcohol | Base (e.g., NaH) | (S)-1-(3-Bromophenyl)-2-(3-chlorobenzyloxy)ethanol | Sₙ2 inversion |

This table outlines a conceptual stereoselective pathway. The specific stereochemical outcome would depend on the chosen catalyst and reaction conditions.

This method offers a high degree of control over the stereochemistry of the final product, which is a significant advantage in the synthesis of complex, biologically active molecules. The principles of stereoselective epoxidation and stereospecific ring-opening are well-established and provide a powerful tool for advanced organic synthesis. nih.govnih.gov

Mechanistic Investigations of 3 Bromophenyl 3 Chlorobenzyl Ether Reactivity

Ether Bond Cleavage Mechanisms

The cleavage of the C-O bond in ethers is a fundamental reaction in organic chemistry. Due to the inherent stability of the ether linkage, this transformation typically requires specific reagents or conditions to proceed. wikipedia.org For an unsymmetrical diaryl ether like 3-Bromophenyl-(3-chlorobenzyl)ether, the regioselectivity of the cleavage is a key aspect of its reactivity.

Acid-Catalyzed Cleavage Pathways (SN1, SN2, E1)

The acidic cleavage of ethers is a common process that can proceed through various mechanisms depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org The initial step in all acid-catalyzed ether cleavages is the protonation of the ether oxygen, which transforms the poor leaving group (alkoxide) into a good leaving group (alcohol). wikipedia.orglibretexts.org

For this compound, the presence of a benzyl (B1604629) group allows for the potential formation of a relatively stable benzylic carbocation. This stability favors an SN1 mechanism . libretexts.orgnih.gov In this pathway, following protonation, the C-O bond cleaves to form a 3-chlorobenzyl carbocation and 3-bromophenol (B21344). The carbocation is then attacked by a nucleophile (e.g., a halide ion from the acid) to give 3-chlorobenzyl halide.

Alternatively, an SN2 mechanism could occur, where a nucleophile directly attacks the less sterically hindered carbon adjacent to the ether oxygen. libretexts.orglibretexts.org In the case of this compound, the attack would likely occur at the benzylic carbon, displacing the 3-bromophenoxide group. This pathway is generally less favored for substrates that can form stable carbocations. libretexts.org

An E1 mechanism is also a possibility, particularly with strong, non-nucleophilic acids. libretexts.org This pathway would involve the formation of the 3-chlorobenzyl carbocation, followed by the elimination of a proton from the benzylic carbon to form 3-chlorostyrene.

It is important to note that diaryl ethers, where the oxygen is bonded to two aromatic carbons, are generally resistant to cleavage by acids. libretexts.orglibretexts.org Therefore, cleavage of the bond between the oxygen and the 3-bromophenyl ring is highly unlikely under these conditions.

| Mechanism | Key Intermediate | Products | Conditions Favoring this Pathway |

| SN1 | 3-chlorobenzyl carbocation | 3-bromophenol, 3-chlorobenzyl halide | Strong acids, ability to form a stable carbocation libretexts.orgnih.gov |

| SN2 | --- | 3-bromophenol, 3-chlorobenzyl halide | Strong nucleophilic acids, less sterically hindered substrate libretexts.orglibretexts.org |

| E1 | 3-chlorobenzyl carbocation | 3-bromophenol, 3-chlorostyrene | Strong, non-nucleophilic acids libretexts.org |

Base-Catalyzed Cleavage Mechanisms

The cleavage of ethers under basic conditions is generally more challenging than acid-catalyzed cleavage and often requires harsh conditions or specific activating features within the molecule. wikipedia.org For diaryl ethers, base-catalyzed cleavage can occur, though it is not as common. scite.ai The mechanism often involves nucleophilic attack by a strong base, such as a hydroxide (B78521) or alkoxide, on one of the aromatic rings, particularly if the ring is activated by electron-withdrawing groups. In the case of this compound, the halogen substituents provide some electron-withdrawing character, but more potent activating groups would likely be needed for efficient cleavage.

Another possibility under strongly basic conditions is an elimination reaction, although this is more relevant for alkyl ethers than diaryl ethers. wikipedia.org

Metal-Catalyzed Carbon-Oxygen Bond Activation and Cleavage

In recent years, transition metal catalysis has emerged as a powerful tool for the cleavage and functionalization of otherwise inert C-O bonds in ethers. recercat.catdntb.gov.uaresearchgate.net Nickel-based catalysts, in particular, have shown significant promise in activating the C(aryl)-O bonds of diaryl ethers. recercat.catresearchgate.net These reactions often proceed through an oxidative addition of the C-O bond to a low-valent metal center. researchgate.net For this compound, a nickel catalyst could potentially insert into either the C(aryl)-O bond of the 3-bromophenyl group or the C(benzyl)-O bond. The selectivity would depend on the specific catalyst system and reaction conditions.

Some metal-catalyzed reactions can also proceed via a benzyne (B1209423) intermediate, especially with skeletal nickel cathodes in electrocatalytic hydrogenolysis. nih.gov This mechanism involves the coordination of the aromatic rings to the metal surface, followed by elimination to form a benzyne and a phenoxide.

Reactivity of Halogen Substituents

The bromine and chlorine atoms on the phenyl rings of this compound are sites for a variety of chemical transformations, offering pathways to further functionalize the molecule.

Nucleophilic Aromatic Substitution on Halogenated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. chemistrysteps.comlibretexts.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen to activate the ring towards nucleophilic attack. pressbooks.pubnih.gov In this compound, the bromo and chloro substituents themselves are electron-withdrawing, but they are not as strongly activating as groups like nitro (NO₂). Therefore, SNAr reactions on this compound would likely require forcing conditions or very strong nucleophiles.

The mechanism of SNAr involves the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The halide is then eliminated, restoring the aromaticity of the ring. The reactivity of the halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the greater electronegativity and inductive electron withdrawal of the lighter halogens.

Another pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. chemistrysteps.com This mechanism is favored by very strong bases, such as sodium amide (NaNH₂). The base abstracts a proton ortho to the halogen, followed by the elimination of the halide to form the benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product.

| Mechanism | Key Intermediate | Requirements | Regiochemistry |

| Addition-Elimination (SNAr) | Meisenheimer complex | Strong electron-withdrawing groups ortho/para to the halogen pressbooks.pubnih.gov | Substitution occurs at the carbon bearing the leaving group. |

| Elimination-Addition (Benzyne) | Benzyne | Very strong base chemistrysteps.com | Can lead to a mixture of regioisomers. |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with a wide range of electrophiles. wikipedia.org This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The exchange rate is generally faster for heavier halogens, following the trend I > Br > Cl. wikipedia.org

For this compound, treatment with an organolithium reagent would be expected to selectively undergo bromine-lithium exchange over chlorine-lithium exchange. This would generate a lithiated species at the 3-position of the phenyl ring formerly bearing the bromine atom. This organolithium intermediate could then be trapped with various electrophiles to introduce new functional groups.

The mechanism of lithium-halogen exchange is complex and can involve either a nucleophilic attack on the halogen atom, forming an "ate" complex, or a single-electron transfer (SET) pathway leading to radical intermediates. princeton.edu The exact mechanism can be influenced by factors such as the solvent, temperature, and the specific organolithium reagent used.

Comprehensive Spectroscopic and Structural Elucidation of 3 Bromophenyl 3 Chlorobenzyl Ether

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 3-Bromophenyl-(3-chlorobenzyl)ether. A combination of one-dimensional and two-dimensional experiments provides an unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The 1D proton and carbon-13 NMR spectra offer the initial and most direct insight into the chemical environment of each atom. The protons on the benzylic carbon (-CH₂-) are significantly influenced by the adjacent electronegative oxygen, resulting in a characteristic downfield chemical shift. pressbooks.puboregonstate.edu The aromatic protons on both rings exhibit complex splitting patterns due to their respective substituents and relative positions.

The ¹³C NMR spectrum displays distinct signals for each of the 13 unique carbon atoms in the molecule. The chemical shifts are governed by the nature of the attached atoms and their position within the structure. Carbons bonded to electronegative atoms like oxygen, chlorine, and bromine are shifted downfield. organicchemistrydata.orglibretexts.orglibretexts.org

The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects and data from analogous structures, are presented below. rsc.orgchemicalbook.comnih.govoregonstate.edu

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1' | 158.0 | - | - |

| C2' | 115.2 | 7.15 | d |

| C3' | 122.5 | - | - |

| C4' | 125.8 | 7.35 | t |

| C5' | 130.5 | 7.20 | dd |

| C6' | 123.4 | 7.40 | t |

| C1'' | 139.5 | - | - |

| C2'' | 127.5 | 7.45 | s |

| C3'' | 134.8 | - | - |

| C4'' | 129.9 | 7.30 | d |

| C5'' | 127.8 | 7.28 | t |

| C6'' | 125.7 | 7.38 | d |

| CH₂ | 70.1 | 5.05 | s |

2D NMR Elucidation: To confirm these assignments and establish the molecule's connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring, confirming the ortho, meta, and para relationships between the protons. For example, a cross-peak between the signals at δ 7.20 (H-5') and δ 7.35 (H-4') would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly bonded. researchgate.netlibretexts.org This allows for the unambiguous assignment of carbon signals that have attached protons, such as correlating the singlet at δ 5.05 ppm to the benzylic carbon at δ 70.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the molecular fragments. youtube.commdpi.com The key HMBC correlation for this compound would be a cross-peak between the benzylic protons (CH₂ at δ 5.05 ppm) and the ether-linked aromatic carbon (C-1' at δ 158.0 ppm). This unequivocally confirms the ether linkage between the 3-chlorobenzyl and 3-bromophenyl moieties. Other important correlations would include those from the benzylic protons to carbons C-2'' and C-6'' of the chlorobenzyl ring. researchgate.netbmrb.io

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for confirming the elemental composition and probing the fragmentation behavior of the molecule under ionization. miamioh.edu

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic fingerprint. The fragmentation of ethers is well-understood and typically involves cleavage alpha to the ether oxygen to form stable carbocations. libretexts.orgdummies.com For this compound, the most prominent fragmentation pathways are expected to be:

Alpha-cleavage: The most favorable fragmentation is the cleavage of the C-O bond to generate the highly stable, resonance-delocalized 3-chlorobenzyl cation. This fragment is anticipated to be the base peak in the spectrum. dummies.com

Benzylic C-C Cleavage: Cleavage of the bond between the aromatic ring and the methylene (B1212753) group of the 3-chlorobenzyl moiety.

Halogen Loss: Loss of bromine or chlorine atoms from the molecular ion or subsequent fragments.

The characteristic isotopic signatures of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any fragments containing these halogens, further aiding in their identification.

Plausible Mass Spectrometry Fragments

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 328/330/332 | [C₁₃H₁₀⁷⁹Br³⁵ClO]⁺ | Molecular Ion (M⁺) |

| 125/127 | [C₇H₆³⁵Cl]⁺ | α-cleavage, formation of 3-chlorobenzyl cation (Base Peak) |

| 171/173 | [C₆H₄⁷⁹BrO]⁺ | α-cleavage, formation of 3-bromophenoxy cation |

| 90 | [C₇H₆]⁺ | Loss of Cl from 3-chlorobenzyl cation |

| 92 | [C₆H₄O]⁺ | Loss of Br from 3-bromophenoxy cation |

High-resolution mass spectrometry provides a precise mass measurement of the molecular ion, which serves as definitive proof of the elemental formula. The calculated exact mass of the most abundant isotopologue of this compound is used as a reference.

Formula: C₁₃H₁₀⁷⁹Br³⁵ClO

Calculated Monoisotopic Mass: 327.9552 u

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the molecule's functional groups, offering a rapid method for structural confirmation. The spectrum is characterized by several key absorption bands. libretexts.org

C-O-C Ether Stretching: The most diagnostic feature for an aryl alkyl ether is the presence of two strong C-O stretching bands. An asymmetric stretch is expected around 1275-1200 cm⁻¹, and a symmetric stretch appears near 1075-1020 cm⁻¹. spectroscopyonline.comyoutube.comudel.edu

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹. orgchemboulder.com Carbon-carbon stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. vscht.cz

C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ range are characteristic of the substitution pattern on the benzene (B151609) rings. orgchemboulder.com

C-X Halogen Stretching: The vibrations corresponding to the carbon-halogen bonds occur in the fingerprint region. The C-Cl stretch is typically found in the 850-550 cm⁻¹ range, while the C-Br stretch appears at a lower frequency. libretexts.orgorgchemboulder.com

Characteristic FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂) |

| 1580, 1470 | C=C Stretch | Aromatic Ring |

| 1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |

| 1040 | Symmetric C-O-C Stretch | Aryl Alkyl Ether |

| 850-750 | C-H Out-of-Plane Bend | Aromatic (meta-substituted) |

| 800-600 | C-Cl Stretch | Aryl Halide |

| 680-515 | C-Br Stretch | Aryl Halide |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, characteristic absorption bands would be expected for the C-O-C ether linkage, the aromatic C-H and C=C bonds of the phenyl and benzyl (B1604629) rings, and the C-Br and C-Cl bonds. The absence of published spectra prevents the creation of a data table listing these specific vibrational frequencies and their corresponding assignments.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Determination of Solid-State Molecular Structure

A successful crystallographic study of this compound would provide key parameters such as the crystal system, space group, unit cell dimensions, and the exact bond lengths and angles of the molecule. This would offer an unambiguous depiction of its conformation in the solid state. This information is currently unavailable.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The presence of bromine and chlorine atoms in the molecule makes it a candidate for engaging in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. An X-ray crystal structure would be essential to identify and characterize any such interactions, as well as other potential intermolecular forces like π-π stacking or van der Waals forces, which dictate the packing of molecules in the crystal lattice. Without crystallographic data, any discussion of these interactions remains purely speculative.

Computational and Theoretical Chemistry Studies on 3 Bromophenyl 3 Chlorobenzyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and equilibrium geometry of molecules. nih.govresearchgate.net For a molecule such as 3-Bromophenyl-(3-chlorobenzyl)ether, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311G++(d,p) to perform geometry optimization. nih.govepstem.net This process calculates the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The optimized structure allows for the analysis of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated from the optimized geometry. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites, often colored red) and electron-poor regions (electrophilic sites, typically colored blue). nih.govresearchgate.net For this compound, the electronegative oxygen, bromine, and chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G++(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (ether) | ~1.37 Å |

| C-Br | ~1.91 Å | |

| C-Cl | ~1.75 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angle | C-O-C (ether) | ~118° |

| O-C-C (phenyl) | ~120° | |

| C-C-Br | ~120° | |

| C-C-Cl | ~119° |

Note: These are typical, illustrative values based on DFT calculations for similar halogenated aromatic ethers and may vary based on the specific computational model.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are highly effective for predicting spectroscopic properties. nih.gov Techniques like the GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. epstem.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. epstem.net

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. epstem.net Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C-O-C ether stretch, C-Br and C-Cl stretches, and various aromatic ring vibrations. Theoretical frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental results. epstem.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric C-O-C Stretch | Ether Linkage | ~1250 - 1200 |

| Symmetric C-O-C Stretch | Ether Linkage | ~1050 - 1000 |

| C-Cl Stretch | Chlorobenzyl Group | ~800 - 600 |

| C-Br Stretch | Bromophenyl Group | ~600 - 500 |

| Aromatic C-H Stretch | Phenyl & Benzyl (B1604629) Rings | ~3100 - 3000 |

Note: These are representative frequency ranges. Precise values are obtained from specific ab initio calculations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out reaction mechanisms, providing insights into the energy changes that occur during a chemical transformation.

The synthesis of this compound, likely via a Williamson ether synthesis, can be modeled computationally. This reaction involves the nucleophilic attack of a 3-bromophenoxide ion on 3-chlorobenzyl chloride (or bromide). Computational methods can identify the structures of the reactants, products, and, most importantly, the transition state. nih.gov

The transition state represents the highest energy point along the reaction coordinate. By calculating its structure and energy, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined. A lower activation energy implies a faster reaction rate. This analysis helps in understanding the feasibility and kinetics of the synthetic route. nih.gov

The cleavage of the ether bond in this compound, typically under strong acidic conditions (e.g., using HBr or HI), is another process that can be modeled. masterorganicchemistry.commasterorganicchemistry.com The reaction generally proceeds via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com The first step is the protonation of the ether oxygen, which makes the adjacent carbon atom more electrophilic and creates a better leaving group (an alcohol). masterorganicchemistry.com A nucleophile (e.g., Br⁻) then attacks one of the benzylic or phenyl carbons.

Computational modeling can generate a potential energy profile for this entire process. organic-chemistry.org This profile maps the relative energies of the reactants (ether and acid), the protonated intermediate, the transition state for the nucleophilic attack, and the final products (a phenol (B47542) and a benzyl halide). masterorganicchemistry.com Such profiles are crucial for understanding which of the two C-O bonds is more likely to cleave and the energy requirements for the reaction.

Table 3: Illustrative Calculated Relative Energies for Ether Bond Cleavage Pathway

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Ether + HBr | 0 |

| Intermediate | Protonated Ether | +20 |

| Transition State | Sₙ2 Attack of Br⁻ | +95 |

| Products | 3-Bromophenol (B21344) + 3-Chlorobenzyl bromide | -15 |

Note: Values are hypothetical and for illustrative purposes to show a typical energy profile for an exothermic ether cleavage reaction.

Conformational Analysis and Molecular Dynamics Simulations

The ether linkage in this compound provides rotational freedom, meaning the molecule is not rigid and can exist in multiple spatial arrangements or conformations. Conformational analysis involves computationally scanning the potential energy surface by systematically rotating the bonds around the ether oxygen to identify stable, low-energy conformers.

Molecular Dynamics (MD) simulations can provide further insight into the molecule's flexibility and behavior over time. nih.gov In an MD simulation, the motion of the atoms is calculated over a period, governed by classical mechanics. This allows for the observation of conformational changes, the flexibility of the molecule in a simulated solvent environment, and how it might interact with other molecules. Understanding the accessible conformations is vital as the three-dimensional shape of a molecule dictates its intermolecular interactions.

Rotational Barriers of Phenyl and Benzyl Groups

No studies have been published that calculate the energy barriers associated with the rotation around the C-O-C ether linkage of this compound. Such a study would be essential to understand the flexibility of the molecule and the energetic favorability of different spatial arrangements of the two aromatic rings.

Investigation of Stable Conformations and Energetics

There is no available research detailing the stable conformations of this compound. A thorough computational analysis would identify the various low-energy conformers and their relative stabilities, providing insight into the molecule's preferred three-dimensional structure.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not present in the scientific literature. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This analysis would be crucial for identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting its behavior in intermolecular interactions and its susceptibility to electrophilic and nucleophilic attack.

Global and Local Chemical Reactivity Descriptors

There are no reports on the calculated global and local chemical reactivity descriptors (such as electronegativity, hardness, softness, and Fukui functions) for this compound. These descriptors are fundamental for a quantitative understanding of the molecule's reactivity and selectivity in chemical reactions.

Until dedicated computational studies are performed and published, a scientifically rigorous article on the theoretical aspects of this compound cannot be compiled.

Structure Reactivity Relationships in Halogenated Benzyl Aryl Ethers

Influence of Halogen Identity and Position on Ether Stability

The stability of a halogenated ether is significantly affected by the identity of the halogen substituent. Halogen atoms can form noncovalent intermolecular interactions known as halogen bonds, which can influence the compound's physical properties and stability. acs.org The strength of the carbon-halogen (C-X) bond is a key factor, with bond dissociation energies varying down the group.

Generally, brominated compounds are highly effective in applications like flame retardancy because they can release bromine radicals upon heating, which interrupts combustion processes. wikipedia.org Chlorinated ethers function similarly but are often considered less efficient than their brominated counterparts. wikipedia.org The stability of the ether linkage itself is also influenced by the electronic environment created by the halogens. The electron-withdrawing nature of both bromine and chlorine can affect the electron density around the ether oxygen, potentially altering its bond strength and reactivity.

The position of the halogen is also critical. In 3-Bromophenyl-(3-chlorobenzyl)ether, the halogens are in the meta position on both aromatic rings. This placement primarily exerts an inductive electron-withdrawing effect, which can influence the stability of adjacent bonds. Halogenated ethers are also noted for their general persistence in the environment, a consequence of their inherent stability. wikipedia.org

Table 1: General Properties of Carbon-Halogen Bonds

| Property | C-F | C-Cl | C-Br | C-I |

|---|---|---|---|---|

| Bond Length (Å) | 1.35 | 1.77 | 1.94 | 2.14 |

| Bond Dissociation Energy (kJ/mol) | 485 | 328 | 276 | 240 |

| Electronegativity of Halogen | 3.98 | 3.16 | 2.96 | 2.66 |

Note: This table presents generalized data for alkanes to illustrate trends.

Electronic and Steric Effects of Halogenation on Reaction Pathways

The reaction pathways of halogenated benzyl (B1604629) aryl ethers are governed by a combination of electronic and steric effects imparted by the halogen substituents. rsc.org

Electronic Effects: Halogens exert a dual electronic influence: a resonance effect (+R) and an inductive effect (-I). ncert.nic.in Due to their high electronegativity, their inductive effect is strongly electron-withdrawing. Conversely, their lone pairs can participate in resonance, donating electron density to the aromatic ring. For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. masterorganicchemistry.com

In this compound, both the bromo and chloro groups are at the meta position. At this position, the resonance effect is minimized, and the strong electron-withdrawing inductive effect predominates. This deactivates the aromatic rings towards electrophilic attack. masterorganicchemistry.com Any substitution would be directed to the ortho and para positions relative to the halogen and ether groups, though the reaction rate would be slow. Studies on related aryl benzyl ethers show that electron-poor aryl groups can favor certain rearrangement reactions. nih.gov

Steric Effects: Steric hindrance can play a significant role in determining reaction outcomes, especially when substituents are at the ortho position. rsc.org However, with the halogens in the meta position in this compound, steric hindrance around the ether linkage and the positions most susceptible to electrophilic attack (ortho/para to the ether group) is less pronounced than in ortho-substituted analogues. Halogen bonds to etheric oxygen atoms can be sterically hindered compared to those involving carbonyl oxygens. acs.orgnih.gov The size of the halogen atom can also be a factor, with bromine being larger than chlorine, which can influence intermolecular packing in the solid state and accessibility of reaction sites. nih.gov

Comparative Analysis with Related Halogenated Aromatic Ethers

The reactivity of this compound can be better understood through comparison with other halogenated aromatic compounds.

In catalytic hydrodehalogenation, a common method for breaking C-X bonds, the reactivity order is often dependent on the catalyst used. For a Pd/C catalyst, the reactivity of C-X bonds in halobenzenes was found to decrease in the order C-Br > C-Cl > C-I > C-F, while for a Raney Ni catalyst, the order was C-I > C-Br > C-Cl > C-F. researchgate.net This suggests that under certain catalytic conditions, the C-Br bond in the phenyl ring of this compound would be more reactive than the C-Cl bond on the benzyl ring.

The position of the halogen also creates significant differences. An ether with halogens at the ortho or para positions would exhibit different reactivity in electrophilic aromatic substitution due to the stronger influence of the resonance effect at these positions. ncert.nic.in For example, a para-chloro substituent would more effectively deactivate the ring towards electrophiles than a meta-chloro substituent, but it would still direct incoming electrophiles to the ortho position relative to itself. Studies on halogenated benzyl alcohols have shown that a quantitative relationship exists between the position of the halogen, its electronic properties (described by the Hammett sigma constant), and its biological activity, which is a measure of its reactivity in a biological system. nih.gov

Ethers with different halogens, such as fluorine or iodine, would also exhibit distinct reactivities. The C-F bond is significantly stronger and less reactive, while the C-I bond is weaker and more easily cleaved. researchgate.net This trend is crucial in designing chemical syntheses or predicting the environmental degradation pathways of these compounds.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| Bromoform |

| Chloromethane |

| Dibromomethane |

| Diethyl ether |

| Dimethyl ether |

Environmental Fate and Degradation of Halogenated Aryl Ethers: Implications for 3 Bromophenyl 3 Chlorobenzyl Ether

Persistence and Environmental Partitioning

The persistence of a chemical in the environment is determined by its resistance to degradation processes and its tendency to partition into different environmental compartments. Halogenated aryl ethers are generally characterized by their chemical stability and lipophilicity, which contribute to their long environmental half-lives. nih.gov

Due to their hydrophobic nature, halogenated aryl ethers exhibit a strong tendency to sorb to organic matter in soil and sediment. This partitioning behavior is a critical factor in their environmental distribution and bioavailability. The high lipophilicity, or "fat-loving" nature, of these compounds means they are more likely to be found associated with particulate matter in aquatic systems and organic-rich soils on land rather than dissolved in water. oup.com This sorption reduces their mobility in the environment but also creates reservoirs of contamination in sediments and soils, leading to long-term exposure for benthic organisms.

Table 1: Predicted Physicochemical Properties Influencing Sorption of Halogenated Aryl Ethers Note: This table presents predicted data for compounds structurally related to 3-Bromophenyl-(3-chlorobenzyl)ether to illustrate the expected range of properties.

| Property | Predicted Value Range for Halogenated Diaryl Ethers | Implication for Environmental Partitioning |

| Log Kow (Octanol-Water Partition Coefficient) | 4.5 - 8.0 | High potential for bioaccumulation in fatty tissues and strong sorption to organic matter. |

| Water Solubility | Low (µg/L to ng/L range) | Limited mobility in aqueous phases, preference for partitioning to solids. |

| Organic Carbon-Water Partition Coefficient (Koc) | High (104 to 107 L/kg) | Strong binding to soil organic carbon and sediments, reducing leaching to groundwater. |

The tendency of a chemical to volatilize from water to the atmosphere is governed by its Henry's Law constant. While many halogenated aryl ethers have low vapor pressures, their very low water solubility can result in a moderate potential for volatilization from aquatic systems. This process can be a significant pathway for the long-range atmospheric transport of these compounds, allowing them to reach remote environments far from their original sources. Once in the atmosphere, they can be redeposited onto soil and water surfaces. unist.ac.kr

Abiotic Degradation Processes

Abiotic degradation, which includes processes like photolysis, hydrolysis, and oxidation, can contribute to the breakdown of halogenated aryl ethers in the environment.

Photolysis, or degradation by sunlight, is a significant abiotic degradation pathway for some halogenated aryl ethers, particularly the higher brominated diphenyl ethers. acs.orgacs.org In aquatic and atmospheric environments, these compounds can absorb ultraviolet (UV) radiation, leading to the cleavage of carbon-halogen bonds in a process called reductive debromination. acs.org Studies on PBDEs have shown that photolysis can lead to the formation of lower-brominated congeners, which may have different toxicity and persistence profiles. acs.org The rate of photolysis is influenced by factors such as the presence of sensitizing agents in the water and the intensity of solar radiation. For a compound like this compound, photolytic cleavage of the carbon-bromine or carbon-chlorine bonds is a plausible degradation pathway.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aryl ethers under typical environmental conditions due to the stability of the ether linkage. acs.org However, under specific conditions, such as the presence of strong acids or photocatalysts, the ether bond can be cleaved. acs.orgacs.org

Oxidation in the atmosphere is primarily driven by reactions with hydroxyl radicals (•OH). nih.gov For aromatic compounds, this often involves the addition of the hydroxyl radical to the aromatic ring. nih.gov The resulting adduct can then undergo further reactions. The rate of atmospheric oxidation is a key determinant of the atmospheric lifetime of these compounds.

Table 2: Estimated Atmospheric Half-life of a Halogenated Aryl Ether via Reaction with OH Radicals Note: This is an estimated value for a representative halogenated aryl ether.

| Parameter | Estimated Value |

| OH Radical Reaction Rate Constant (kOH) | 1 x 10-12 to 5 x 10-12 cm3 molecule-1 s-1 |

| Assumed Average OH Radical Concentration | 1 x 106 molecules cm-3 |

| Calculated Atmospheric Half-life | 1.6 to 8 days |

Biotic Degradation Pathways

The biodegradation of halogenated organic compounds is often a slow process, contributing to their persistence. nih.gov However, various microorganisms have been shown to be capable of degrading these compounds under specific conditions.

The initial step in the aerobic biodegradation of aryl ethers often involves the action of dioxygenase enzymes, which can hydroxylate the aromatic ring. nih.gov This hydroxylation can lead to the cleavage of the ether bond. For halogenated diphenyl ethers, this can result in the formation of halogenated phenols and catechols. nih.govresearchgate.net These intermediates can then be further degraded through metabolic pathways. nih.gov

Some bacteria, like Sphingomonas sp., have been shown to utilize diphenyl ether and its monohalogenated derivatives as a source of carbon and energy. nih.gov Fungi, particularly white-rot fungi, are also capable of degrading diphenyl ethers through the action of their ligninolytic enzymes. researchgate.net These fungi can transform both diphenyl ether and its halogenated derivatives. researchgate.net

The presence of both bromine and chlorine atoms on the two different phenyl rings of this compound suggests that its biodegradation could proceed through the initial attack on either ring, potentially leading to a complex mixture of intermediate products. The complete mineralization of such a compound to carbon dioxide and water is likely to be a challenging process for microorganisms.

Microbial Degradation in Water and Soil Systems

Microorganisms in soil and aquatic environments play a crucial role in the breakdown of halogenated aromatic compounds. nih.govresearchgate.net The process of biodegradation, particularly for complex synthetic chemicals, is often a multi-step process involving a community of different microorganisms. nih.govnih.gov The degradation of halogenated aryl ethers can proceed through several enzymatic pathways, which are broadly categorized into aerobic and anaerobic processes. researchgate.net

Under aerobic conditions, the initial attack on halogenated aromatic compounds often involves oxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, which can lead to dehalogenation and subsequent ring cleavage. nih.gov For instance, the white-rot fungus Trametes versicolor has been shown to oxidize 4-bromo- and 4-chlorodiphenyl ether by hydroxylation, followed by ring fission. researchgate.net This initial hydroxylation is a critical step that increases the water solubility of the compound and makes it more susceptible to further enzymatic action. nih.gov The general aerobic biodegradation of halogenated aromatics can be conceptualized in three stages: an upper pathway that modifies substituents, a middle pathway focused on dehalogenation, and a lower pathway that involves ring cleavage and channels the products into central metabolism. researchgate.net

Anaerobic degradation, which is prevalent in sediments and anoxic zones of soil and water, is also a significant pathway for the transformation of halogenated aryl ethers. nih.gov In these environments, reductive dehalogenation is a key mechanism, where the halogen substituent is removed and replaced by a hydrogen atom. ijcmas.com This process is particularly important for highly halogenated compounds, as it tends to make them less toxic and more amenable to further degradation. nih.govnih.gov For example, various anaerobic microbial consortia have been shown to reductively debrominate highly brominated diphenyl ethers. nih.govnih.gov

The ether bond itself is relatively stable and its cleavage is a critical step in the complete mineralization of aryl ethers. wikipedia.org Fungal peroxygenases, for example, have been shown to cleave the ether linkage in various environmentally significant ethers through an oxidative mechanism. nih.gov Similarly, specific bacterial enzyme systems, such as those found in Sphingobium sp. SYK-6, are known to cleave the β-O-4 aryl ether bond in lignin, a complex natural polymer containing ether linkages. rsc.org

The following table summarizes findings on the microbial degradation of compounds structurally related to this compound.

| Compound Class | Microorganism/System | Degradation Pathway | Key Findings |

| Brominated Diphenyl Ethers (BDEs) | Dehalococcoides mccartyi | Anaerobic Reductive Debromination | Capable of metabolizing penta- and tetra-BDEs to diphenyl ether. nih.gov |

| Brominated Diphenyl Ethers (BDEs) | Mixed Bacterial Cultures | Aerobic Degradation & Photolysis | Degradation of decabromodiphenyl ether (BDE-209) was enhanced by UV irradiation, with debromination and hydroxylation observed. researchgate.net |

| 4-Bromo- and 4-Chlorodiphenyl Ether | Trametes versicolor (White-rot fungus) | Aerobic Oxidation | Oxidation via hydroxylation followed by ring cleavage. researchgate.net |

| Chlorinated Dioxins | Sphingomonas, Pseudomonas, Burkholderia | Aerobic Cometabolism | Degradation initiated by angular dioxygenases attacking the ring adjacent to the ether oxygen. nih.gov |

| Various Ethers (including methyl t-butyl ether) | Agrocybe aegerita (Fungus) | Aerobic Oxidative Cleavage | Extracellular peroxygenase catalyzes the H2O2-dependent cleavage of the ether bond. nih.gov |

Role of Acclimated Microbial Communities

The efficiency of microbial degradation of xenobiotic compounds like halogenated aryl ethers in the environment is often dependent on the presence of microbial communities that have adapted to these contaminants. mdpi.com The process of acclimation involves the selection and proliferation of microorganisms that can tolerate and metabolize the specific pollutant. mdpi.com Microbial consortia, or communities of different microbial species, have been shown to be more effective at degrading complex pollutants than single microbial strains. nih.govmdpi.com This is due to the diverse metabolic capabilities within the consortium, where different members may carry out different steps of the degradation pathway. nih.gov

For instance, studies on the degradation of brominated flame retardants by a four-strain bacterial consortium demonstrated that complete degradation occurred only when all four strains were present, highlighting the importance of microbial interactions. mdpi.com In such consortia, one species might perform the initial dehalogenation, while another cleaves the ether bond, and others metabolize the resulting smaller molecules. This distribution of metabolic labor can prevent the accumulation of toxic intermediates and lead to more complete mineralization of the parent compound. nih.gov

The repeated exposure of a microbial community to a particular halogenated compound can lead to an enrichment of organisms capable of its degradation, resulting in a shorter lag phase and a faster rate of transformation upon subsequent exposures. This adaptation is crucial for the natural attenuation of these pollutants in contaminated sites. The presence of other organic compounds can also influence the degradation process, sometimes enhancing it through co-metabolism, where the degradation of the target compound is facilitated by the metabolism of another substrate. mdpi.com

The table below illustrates the enhanced degradation capabilities of acclimated microbial consortia for halogenated compounds.

| Pollutant(s) | Microbial System | Key Findings |

| Tribromo-neopentyl alcohol (TBNPA) and Dibromo neopentyl glycol (DBNPG) | Four-strain bacterial consortium | Total degradation was only achieved when the full consortium was present, indicating metabolic cooperation. mdpi.com |

| Polychlorinated biphenyls (PCBs), Chlorinated Dioxins | Anaerobic sediments containing Dehalococcoides | Reductive dechlorination of higher chlorinated congeners to less chlorinated and more biodegradable forms. nih.gov |

| Hepta-BDE 183 and Tetra-BDE 47 | Dehalococcoides-containing enrichment culture | Co-existence of different BDEs led to complete removal of tetra-BDE 47 and significant removal of hepta-BDE 183. nih.govfrontiersin.org |

| Complex Compounds (e.g., plastics, antibiotics) | Various Microbial Consortia | Consortia can degrade complex structures that are resistant to single strains due to a rational division of metabolic pathways. nih.gov |

Given the structure of this compound, its biodegradation in water and soil would likely involve a consortium of microorganisms. Initial steps would probably include the cleavage of the ether bond and/or the dehalogenation of the brominated and chlorinated aromatic rings. The presence of both bromine and chlorine atoms may require a diverse set of dehalogenase enzymes within the microbial community. Acclimation of the microbial populations in a contaminated environment would be a key factor in determining the rate and extent of its degradation.

Applications of Halogenated Benzyl Aryl Ethers in Materials Science and Chemical Synthesis

Advanced Materials and Polymer Modification

The incorporation of halogenated compounds into polymeric materials is a well-established strategy for enhancing their physical and chemical properties. Halogenated benzyl (B1604629) aryl ethers can be integrated into polymer matrices either as additives or as co-monomers during the polymerization process to create materials with specialized characteristics.

A primary application of halogenated organic compounds is in the field of flame retardants. wikipedia.org Halogenated ethers, particularly those containing bromine and chlorine, are effective in improving the fire resistance of polymers. wikipedia.org When exposed to the high temperatures of a fire, the carbon-halogen bonds cleave, releasing halogen radicals. wikipedia.org These radicals are highly reactive and can interfere with the gas-phase chain reactions of combustion, effectively quenching the flame. wikipedia.org

Brominated compounds are often more efficient flame retardants than their chlorinated counterparts because the carbon-bromine bond is weaker and breaks at lower temperatures, allowing the bromine radicals to be released earlier in the combustion process. wikipedia.org The presence of both bromine and chlorine in a molecule like 3-Bromophenyl-(3-chlorobenzyl)ether could offer a broader temperature range of flame retardant activity. The incorporation of such ethers into materials like plastics used in electronics and textiles can significantly reduce their flammability. wikipedia.org

Table 1: Properties of Halogens Relevant to Fire Retardancy

| Halogen | Atomic Weight (amu) | Carbon-Halogen Bond Energy (kJ/mol) | Mechanism of Action |

|---|---|---|---|

| Chlorine (Cl) | 35.45 | ~339 | Releases chlorine radicals to interrupt combustion chain reactions in the gas phase. |

Beyond fire retardancy, halogenated benzyl aryl ethers can be integrated into polymer backbones to modify their properties. The polar nature of the carbon-halogen bond can influence intermolecular forces, affecting characteristics such as solubility, glass transition temperature, and mechanical strength.

For instance, polymers containing allyl functionalities can be synthesized for various biomedical applications. nih.gov Similarly, the reactive sites on halogenated benzyl aryl ethers—the halogenated positions—can be used as handles for post-polymerization modification. This allows for the grafting of other functional groups onto the polymer chain, creating materials with tailored surface properties, enhanced compatibility with other materials, or specific functionalities for applications in membranes, coatings, and advanced composites. The ether linkage provides a degree of flexibility to the polymer backbone, which can be advantageous in certain applications.

Precursors and Intermediates in Organic Synthesis

The utility of organohalogen compounds as starting materials and intermediates for the synthesis of a wide range of more complex organic compounds is a cornerstone of modern chemistry. ncert.nic.in Haloalkanes and haloarenes are valuable precursors for creating new carbon-carbon and carbon-heteroatom bonds. ncert.nic.in

Molecules like this compound, which possess multiple, chemically distinct halogen atoms, are valuable building blocks for the synthesis of complex molecular architectures. The bromine and chlorine atoms on the different phenyl rings can be selectively functionalized using various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions.

The differential reactivity between an aryl-bromine bond and an aryl-chlorine bond under specific catalytic conditions allows for stepwise and site-selective modifications. This enables chemists to introduce different substituents at the 3-position of the phenyl ring and the 3-position of the benzyl ring in a controlled manner, leading to the construction of intricate, non-symmetrical molecules that would be challenging to synthesize otherwise.

Table 2: Common Cross-Coupling Reactions for Aryl Halides

| Reaction Name | Catalyst | Reactant | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium(0) complex | Organoboron compound | C-C |

| Heck Coupling | Palladium salt | Alkene | C-C |

| Sonogashira Coupling | Palladium & Copper complexes | Terminal alkyne | C-C |

In multi-step synthetic pathways, intermediates with multiple reactive sites that can be addressed sequentially are highly prized. The this compound molecule exemplifies this principle. A synthetic strategy could first target the more reactive carbon-bromine bond for a cross-coupling reaction, leaving the carbon-chlorine bond intact for a subsequent transformation.

This orthogonal reactivity is crucial for the efficient synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics, where precise control over the molecular structure is essential for function. For example, one halogen could be converted into an organometallic reagent for one reaction, while the other halogen serves as an electrophilic site for a later nucleophilic substitution or another coupling reaction. This versatility makes halogenated benzyl aryl ethers powerful tools in the synthetic chemist's arsenal for designing and executing complex synthetic routes. vedantu.com

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 3-Bromophenyl-(3-chlorobenzyl)ether?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. A typical procedure involves reacting 3-bromophenol with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or acetone) under reflux. Purification is achieved using silica gel column chromatography with ethyl acetate/petroleum ether gradients . For intermediates like 3-chloro-N-(3-chlorobenzyl)aniline, triethylamine is often used as a catalyst in methanol, followed by brine washing and vacuum evaporation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying aromatic proton environments and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS validates molecular weight and fragmentation patterns, especially for halogenated analogs .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Disposal : Halogenated waste must be segregated and processed by licensed hazardous waste facilities to prevent environmental contamination .

- Emergency Protocols : In case of skin contact, wash thoroughly with soap; for eye exposure, rinse with water for 15 minutes. Consult safety data sheets (SDS) for halogenated ethers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Test alternatives to K₂CO₃, such as Cs₂CO₃ or phase-transfer catalysts, to enhance reactivity in biphasic systems.

- Solvent Effects : Compare DMF, THF, and acetonitrile for dielectric constant and reaction rate correlations.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24-hour reflux).

- Purification : Optimize column chromatography gradients or switch to recrystallization using n-butanol for higher purity .

Q. How can molecular docking studies elucidate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes like MurA (in bacterial cell wall synthesis) or adenosine receptors based on structural analogs .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Set grid boxes around active sites (e.g., MurA’s Cys115 residue).

- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in reported biological activities of halogenated ethers?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based TNF-α suppression) .

- Structural Analysis : Perform QSAR modeling to identify substituent effects (e.g., bromine vs. chlorine at the para position).

- Batch Variability : Test commercial batches for purity (via HPLC) and confirm stereochemistry using X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products